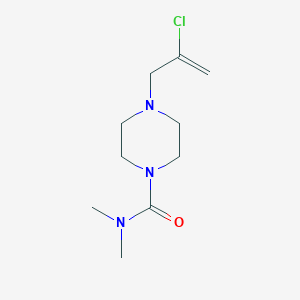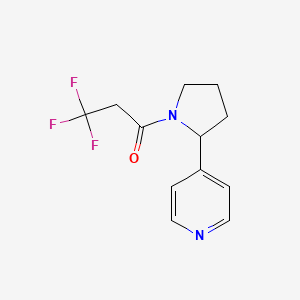![molecular formula C19H27N3O3 B7544503 1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPPL and is a selective antagonist of the nociceptin/orphanin FQ receptor.
作用机制
MPPL acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. This receptor is involved in the regulation of various physiological processes, including pain perception, anxiety, and stress response. MPPL blocks the binding of nociceptin/orphanin FQ to its receptor, which leads to a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
MPPL has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. MPPL has also been found to reduce the release of glutamate in the brain, which may be beneficial in the treatment of various neurological disorders.
实验室实验的优点和局限性
The advantages of using MPPL in lab experiments include its high selectivity for the nociceptin/orphanin FQ receptor and its ability to modulate various physiological processes. However, the limitations of using MPPL in lab experiments include its low solubility in water and the need for specialized equipment to synthesize the compound.
未来方向
There are several future directions that could be pursued in the study of MPPL. One potential direction is to investigate its potential applications in the treatment of various neurological disorders, such as depression, anxiety, and addiction. Another potential direction is to develop more efficient synthesis methods for MPPL, which could facilitate its use in lab experiments. Additionally, further studies could be conducted to better understand the mechanism of action of MPPL and its effects on various physiological processes.
合成方法
The synthesis of MPPL involves the reaction of 1-(4-methoxyphenyl)methanol with 4-(1H-pyrazol-5-yl)piperidine in the presence of a base to form the intermediate compound. The intermediate is then reacted with 2-bromo-3-chloropropan-1-ol to form the final product, 1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol.
科学研究应用
MPPL has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models. MPPL has also been found to have potential applications in the treatment of drug addiction, as it can reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-24-18-4-2-15(3-5-18)13-25-14-17(23)12-22-10-7-16(8-11-22)19-6-9-20-21-19/h2-6,9,16-17,23H,7-8,10-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTGGPNHTMNSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CN2CCC(CC2)C3=CC=NN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)


![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)
![2-ethyl-7-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7544494.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)

![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)